3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride

Description

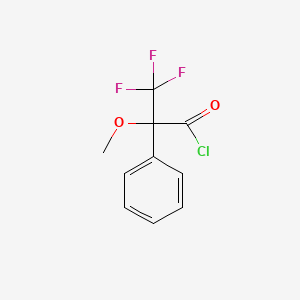

Chemical Structure and Properties: 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride (C₁₀H₈ClF₃O₂, MW 252.62) is a chiral acyl chloride characterized by a trifluoromethyl group, a methoxy group, and a phenyl substituent on the central carbon . It exists as enantiomers, (R)- and (S)-forms, which are critical for stereochemical applications. The compound is a colorless to yellow liquid with a boiling point of 213–214°C and a density of 1.34 g/mL .

Applications:

This compound is widely used as a chiral derivatizing agent in the Mosher method to determine absolute configurations of secondary alcohols via ¹H NMR analysis . It also serves as a precursor for synthesizing isocyanates, esters, and carbamates in asymmetric synthesis .

Properties

IUPAC Name |

3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c1-16-9(8(11)15,10(12,13)14)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAORVUMOXXAMPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)(C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64312-89-6, 40793-68-8 | |

| Record name | α-Methoxy-α-trifluoromethylphenylacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+/-)-1-Methoxy-1-(trifluoromethyl)phenylacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride typically involves the reaction of 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and water are common nucleophiles used in reactions with this compound.

Major Products:

Amides: Formed when reacted with amines.

Esters: Formed when reacted with alcohols.

Acids: Formed upon hydrolysis.

Scientific Research Applications

Chemistry: 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, it is used to synthesize compounds with potential therapeutic properties. Its derivatives are studied for their biological activities and potential as drug candidates .

Industry: The compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and ligands for chemical reactions .

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of its derivatives .

Comparison with Similar Compounds

Enantiomers: (R)- and (S)-MTPA-Cl

Key Similarities and Differences :

- Structural Identity : Both enantiomers share the same molecular formula but differ in spatial arrangement, leading to opposite optical rotations.

- Applications :

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

Structural and Functional Contrasts :

- Formula : CClF₃O₂S (MW 168.52) .

- Reactivity : The sulfonyl chloride group makes it a strong electrophile for sulfonate ester formation, unlike the acyl chloride group in MTPA-Cl, which favors nucleophilic acyl substitutions.

- Applications : Used as a sulfonating agent in polymer chemistry and catalysis, whereas MTPA-Cl is specialized in chiral derivatization .

Methyl 3-Chloro-2,2,3,3-tetrafluoropropionate

Comparison :

Benzoyl Chloride (C₇H₅ClO)

Key Differences :

- Structure : Simpler acyl chloride without fluorine or methoxy substituents.

- Reactivity : More reactive toward nucleophiles due to lower steric and electronic hindrance.

- Applications : General acylating agent in industrial synthesis, unlike MTPA-Cl’s niche in enantioselective chemistry.

Data Table: Comparative Analysis of Compounds

Biological Activity

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride is a compound of significant interest in medicinal and organic chemistry due to its unique structural features, particularly the trifluoromethyl group. This group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

- Molecular Formula : C₁₀H₈ClF₃O₂

- Molecular Weight : 252.61 g/mol

- CAS Number : 39637-99-5

The presence of a trifluoromethyl group significantly influences the compound's reactivity and biological properties. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon in the acyl chloride structure, making it a valuable building block in drug design and synthesis.

The biological activity of this compound primarily involves its interactions with various biological molecules:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which is critical for modulating metabolic pathways. For instance, studies have shown that it can interact with amidases and other hydrolases, potentially influencing their activity through acylation processes.

- Receptor Binding : The compound's unique structure allows it to bind to various receptors, modulating their activity. This binding can lead to alterations in signal transduction pathways and gene expression.

- Anticancer Properties : Preliminary research indicates that derivatives of this compound may exhibit anticancer properties by interfering with cancer cell proliferation and survival pathways .

Table 1: Summary of Biological Activities

Case Studies

- Enzymatic Interactions : A study by Khan et al. demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways. The mechanism involved acylation reactions that altered enzyme conformation and activity .

- Therapeutic Applications : Research has highlighted the potential use of this compound in developing anti-inflammatory drugs. Its ability to modulate inflammatory pathways suggests that it could serve as a lead compound for novel therapeutics targeting inflammation-related diseases .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride?

The synthesis typically involves trifluoromethylation and methoxy group introduction via nucleophilic substitution or Friedel-Crafts acylation. Key steps include using dichloromethane or tetrahydrofuran as solvents and maintaining anhydrous conditions to prevent hydrolysis of the acyl chloride. Reactions often employ catalysts like palladium or nickel for fluorinated intermediates . Purification via distillation or chromatography is critical due to the compound’s sensitivity to moisture.

Q. How does this compound participate in nucleophilic acyl substitution reactions, and what intermediates are formed?

As an acyl chloride, it reacts readily with nucleophiles (e.g., amines, alcohols) to form amides or esters. For example:

- Reaction with primary amines yields trifluoromethylated amides, useful in medicinal chemistry.

- Alcohols produce esters, which serve as chiral auxiliaries in asymmetric synthesis. Thiols generate thioesters, intermediates in peptide mimicry. Optimal conditions include low temperatures (−20°C to 0°C) to control exothermicity and minimize side reactions .

Advanced Research Questions

Q. How is this compound utilized in determining the absolute configuration of chiral alcohols via Mosher ester analysis?

The (S)- or (R)-enantiomers of the compound (Mosher’s acid chloride) react with racemic alcohols to form diastereomeric esters. The Δδ values (δ_S − δ_R) of protons adjacent to the stereocenter in H-NMR distinguish enantiomers. For example, in macrocyclic diols, this method confirmed the E-configuration of olefins by analyzing Mosher ester derivatives . Computational validation (DFT) can supplement experimental data to resolve ambiguities .

Q. What role does this reagent play in synthesizing complex macrocyclic or heterocyclic systems?

It is employed in esterification steps for functionalizing macrocycles. In Scheme 8 (), dihydroxylation of a macrocyclic olefin followed by esterification with this reagent produced bis-Mosher esters, enabling stereochemical analysis. The trifluoromethyl group enhances NMR sensitivity, while the methoxy group stabilizes intermediates via steric hindrance .

Q. How can computational methods optimize reaction pathways involving this compound?

Quantum chemical calculations (e.g., reaction path searches) predict transition states and intermediates, reducing trial-and-error experimentation. For instance, ICReDD’s approach integrates computational screening of fluorination steps with experimental validation, accelerating the design of trifluoromethylated products . Machine learning models trained on reaction databases can further refine conditions (e.g., solvent, temperature) for specific transformations.

Methodological Considerations

- Contradiction Analysis : Discrepancies in reaction yields may arise from trace moisture or catalyst deactivation. Use Karl Fischer titration to verify solvent dryness and inductively coupled plasma (ICP) analysis to monitor catalyst activity .

- Data Validation : Cross-reference NMR and X-ray crystallography (using programs like SHELXL ) to confirm structural assignments. For Mosher esters, ensure Δδ values align with established models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.